2-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)pyridazin-3(2H)-one
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Description
2-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C17H16N6O2 and its molecular weight is 336.355. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Enzymatic Activity Enhancement
Compounds with similar structural features have been synthesized and evaluated for their impact on enzymatic activities. For instance, the synthesis of substituted pyrazolopyrimidin-4-ones has shown potent effects on increasing the reactivity of cellobiase, suggesting potential applications in biocatalysis and enzyme modulation (Abd & Awas, 2008).
Antibacterial Activity
Research into nitrogen-carbon-linked (azolylphenyl)oxazolidinones, including triazole analogues, highlights the development of antibacterial agents with expanded activity against Gram-negative organisms. Such studies underscore the utility of these compounds in addressing bacterial resistance and expanding the spectrum of effective antibacterial treatments (Genin et al., 2000).
Antimicrobial Activity
Novel heterocyclic compounds containing sulfonamido moieties have been synthesized and demonstrated high antibacterial activities. This suggests that incorporating specific functional groups into the core structure of such compounds could lead to the development of new antimicrobial agents (Azab, Youssef, & El-Bordany, 2013).
Anti-Inflammatory and Antiasthmatic Potential
Studies on indolyl azetidinones and triazolopyrimidines have explored their anti-inflammatory and antiasthma potential, respectively. These findings open avenues for the development of novel therapeutic agents targeting inflammatory and respiratory conditions (Kalsi et al., 1990); (Medwid et al., 1990).
Molecular Docking and Anticancer Activity
The application of molecular docking studies to synthesize new derivatives of pyridazinone for anticancer activity evaluation underscores the compound's potential in drug discovery and development processes (Mehvish & Kumar, 2022).
Properties
IUPAC Name |
2-[2-oxo-2-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]ethyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2/c24-16-7-4-8-18-23(16)12-17(25)21-9-14(10-21)22-11-15(19-20-22)13-5-2-1-3-6-13/h1-8,11,14H,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOSMCMEOYWHNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C(=O)C=CC=N2)N3C=C(N=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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